molecular formula C26H35N3O3S B12503909 N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dimethylphenyl)benzenesulfonamide (non-preferred name)

N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dimethylphenyl)benzenesulfonamide (non-preferred name)

Cat. No.: B12503909
M. Wt: 469.6 g/mol
InChI Key: JDZSJOQKORFBMG-UHFFFAOYSA-N
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Description

N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dimethylphenyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a tert-butylcyclohexylidene group, a hydrazinyl moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dimethylphenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-tert-butylcyclohexanone with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-oxoethyl benzenesulfonamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dimethylphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dimethylphenyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C26H35N3O3S

Molecular Weight

469.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[(4-tert-butylcyclohexylidene)amino]acetamide

InChI

InChI=1S/C26H35N3O3S/c1-19-10-9-13-24(20(19)2)29(33(31,32)23-11-7-6-8-12-23)18-25(30)28-27-22-16-14-21(15-17-22)26(3,4)5/h6-13,21H,14-18H2,1-5H3,(H,28,30)

InChI Key

JDZSJOQKORFBMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NN=C2CCC(CC2)C(C)(C)C)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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